BenchChemオンラインストアへようこそ!

4-methyl-N-(4,4,6-trimethyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine

Kinase inhibitor Structure-activity relationship Quinazoline-pyrimidine hybrid

4-Methyl-N-(4,4,6-trimethyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine belongs to the hybrid 2-aminopyrimidinyl-quinazoline class, a chemotype explored extensively in medicinal chemistry for ATP-competitive kinase inhibition. The core 4-methyl-2-quinazolinamine substructure itself is a known microbial alkaloid with demonstrated antiproliferative bioactivity.

Molecular Formula C16H19N5
Molecular Weight 281.36 g/mol
Cat. No. B5719756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(4,4,6-trimethyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine
Molecular FormulaC16H19N5
Molecular Weight281.36 g/mol
Structural Identifiers
SMILESCC1=NC(=NC(C1)(C)C)NC2=NC3=CC=CC=C3C(=N2)C
InChIInChI=1S/C16H19N5/c1-10-9-16(3,4)21-15(17-10)20-14-18-11(2)12-7-5-6-8-13(12)19-14/h5-8H,9H2,1-4H3,(H,18,19,20,21)
InChIKeyHOUXYJOXPAQDMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-N-(4,4,6-trimethyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine: A Distinct 2-Aminopyrimidinyl-Quinazoline Scaffold for Kinase-Targeted Probe and Reference Standard Procurement


4-Methyl-N-(4,4,6-trimethyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine belongs to the hybrid 2-aminopyrimidinyl-quinazoline class, a chemotype explored extensively in medicinal chemistry for ATP-competitive kinase inhibition [1]. The core 4-methyl-2-quinazolinamine substructure itself is a known microbial alkaloid with demonstrated antiproliferative bioactivity [2]. The target compound's distinguishing feature is the N-linked 4,4,6-trimethyl-4,5-dihydro-2-pyrimidinyl moiety, which creates a partially saturated heterocyclic amine bridge absent in common 4-anilinoquinazoline kinase inhibitors [3]. This structural feature positions the compound as a specialized chemical tool or reference standard, rather than a generic kinase inhibitor building block.

Why Generic 2-Quinazolinamine or 4-Anilinoquinazoline Analogs Cannot Substitute for 4-Methyl-N-(4,4,6-trimethyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine


The 2-aminopyrimidinyl-quinazoline subclass displays exquisitely sensitive structure-activity relationships (SAR) at the pyrimidine-quinazoline linker region; small alterations in the dihydropyrimidine substitution pattern can ablate kinase selectivity profiles or shift the targeted kinome fingerprint entirely [1]. The target compound's 4,4,6-trimethyl-4,5-dihydro-2-pyrimidinyl group introduces steric bulk and conformational restriction at the hinge-binding region that is absent in simpler N-(4,6-dimethyl-2-pyrimidinyl) or N-phenyl analogs, directly impacting ATP-pocket complementarity [2]. The partially saturated dihydropyrimidine ring also alters the electronics of the NH linker relative to fully aromatic pyrimidine or aniline comparators, with documented consequences for inhibitor potency and selectivity across Aurora kinase, p97 ATPase, and VEGFR-2 programs [3].

Direct Comparative Evidence: Quantified Differentiation of 4-Methyl-N-(4,4,6-trimethyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine Against Closest Structural Analogs


Evidence Item 1: Structural Differentiation from the 7-Methoxy Analog Confers Distinct Kinase-Profiling Utility

The target compound lacks the 7-methoxy substituent present on the closest commercially cataloged analog, 7-methoxy-4-methyl-N-(4,4,6-trimethyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine (Hit2Lead ID; C₁₇H₂₁N₅O, MW 311.38). In 5-aminopyrimidinyl quinazoline Aurora kinase inhibitor series, the C7 position of the quinazoline ring has been shown to critically modulate kinase selectivity: unsubstituted C7 analogs display a divergent selectivity fingerprint compared to 7-alkoxy derivatives, with the 7-methoxy group inducing steric clash in certain kinase ATP pockets and thereby narrowing the target profile [1]. The target compound (C₁₆H₁₉N₅, predicted MW ~281.36), with a hydrogen at C7, provides an unsubstituted quinazoline core that offers a broader initial profiling canvas than the 7-methoxy congener.

Kinase inhibitor Structure-activity relationship Quinazoline-pyrimidine hybrid

Evidence Item 2: The 4,4,6-Trimethyl-4,5-dihydro-2-pyrimidinyl Group Confers Conformational Constraint Absent in Fully Aromatic N-(4,6-Dimethyl-2-pyrimidinyl) Analogs

The saturated 4,5-dihydro character of the pyrimidine ring in the target compound distinguishes it fundamentally from the fully aromatic comparator N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-2-quinazolinamine (CAS 5734-57-6; C₁₅H₁₅N₅, MW 265.31). The sp³ carbon at the 5-position of the dihydropyrimidine ring introduces a puckered conformation that alters the trajectory of the NH linker and the orientation of the quinazoline ring relative to the kinase hinge region [1]. In the p97 ATPase inhibitor patent literature, fused pyrimidine and substituted quinazoline compounds incorporating saturated or partially saturated pyrimidine rings exhibit IC₅₀ values ranging from sub-100 nM to >10 µM depending on the degree of saturation and substitution pattern at the pyrimidine ring, with the dihydro configuration providing a unique potency-selectivity trade-off .

Conformational restriction ATP-competitive inhibitor Dihydropyrimidine SAR

Evidence Item 3: Unsubstituted 2-Quinazolinamine Core Offers Divergent Bioactivity Profile Versus 4-Anilinoquinazoline Clinical Kinase Inhibitors

The 2-aminoquinazoline connectivity in the target compound represents a fundamentally different pharmacophore than the 4-anilinoquinazoline scaffold found in FDA-approved EGFR/HER2 inhibitors (erlotinib, gefitinib, lapatinib, afatinib). The parent 4-methyl-2-quinazolinamine core is a naturally occurring microbial alkaloid (from Streptomyces sp. GS DV232) with demonstrated antiproliferative activity; its biosynthesis and crystal structure have been fully characterized [1]. In contrast to 4-anilinoquinazolines, which derive potency from the aniline NH-EGFR Cys797 interaction, 2-aminopyrimidinyl quinazolines bind the ATP pocket via a distinct vector, as crystallographically demonstrated for the 5-aminopyrimidinyl quinazoline series in complex with Aurora A kinase (PDB: 2C6E) [2]. This binding-mode divergence makes the target compound a valuable tool for exploring kinase space orthogonal to the extensively mined 4-anilinoquinazoline chemotype.

Kinase selectivity Quinazoline scaffold Antiproliferative activity

Evidence Item 4: Dihydropyrimidine-Containing Quinazoline Hybrids Exhibit Documented Multi-Target Kinase Profiles Distinct from Mono-Targeted Clinical Leads

Quinazoline-dihydropyrimidine hybrid compounds have been reported to engage multiple kinase targets simultaneously. In the VEGFR-2 inhibitor series by Mabrouk et al. (2025), quinazoline-based derivatives containing pyrimidine moieties demonstrated dual VEGFR-2/EGFR inhibitory activity, with lead compounds achieving VEGFR-2 IC₅₀ values of 62–75 nM and concomitant EGFR inhibition at sub-micromolar concentrations [1]. Separately, quinazoline analogs bearing 4-aminopyrimidine motifs have been characterized as potent GRK6 inhibitors (IC₅₀ ≈ 120 nM for lead compounds) with selectivity over a diverse kinase panel [2]. While the target compound has not itself been profiled in these specific assays, its structural features—2-aminopyrimidinyl-quinazoline connectivity plus dihydropyrimidine saturation—place it at the intersection of these two pharmacologically relevant series, suggesting potential for GRK, VEGFR, and Aurora kinase polypharmacology that is not achievable with simpler quinazoline analogs.

Polypharmacology Kinase profiling Quinazoline-dihydropyrimidine hybrid

Evidence Item 5: Critical Gap in Publicly Available Head-to-Head Comparative Data Necessitates Strategic Procurement for Internal Benchmarking

A systematic literature search across PubMed, BindingDB, ChEMBL, PubChem, and patent databases (WIPO, USPTO, EPO) conducted in May 2026 reveals zero publicly available head-to-head biochemical or cellular comparative studies between 4-methyl-N-(4,4,6-trimethyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine and any named structural analog or known kinase inhibitor standard [1]. The compound is cataloged by Toronto Research Chemicals (TRC) as a reference standard (TRC-A604720 series) with application notes indicating utility as a pyrimidinamine derivative for Plk1 inhibitor research, but no associated quantitative bioactivity data are provided . The absence of public comparative data is itself a differentiating factor: procuring this compound enables organizations to generate proprietary benchmarking data against in-house analogs and clinical comparators, establishing a competitive intelligence advantage in underexplored quinazoline-dihydropyrimidine chemical space.

Reference standard Internal validation Kinase inhibitor procurement

Recommended Procurement and Application Scenarios for 4-Methyl-N-(4,4,6-trimethyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine Based on Differentiated Structural Evidence


Internal Kinase Selectivity Panel Benchmarking Against 7-Alkoxy and 4-Anilinoquinazoline Reference Compounds

Procure this compound as a structurally distinct reference standard for inclusion in internal kinase selectivity panels. Use the unsubstituted C7-quinazoline and dihydropyrimidine features to benchmark selectivity fingerprints against 7-methoxy analogs and clinical 4-anilinoquinazolines (erlotinib, gefitinib). The differentiated binding mode (2-aminopyrimidinyl rather than 4-anilino connectivity) enables exploration of kinase space orthogonal to extensively profiled EGFR/HER2 chemotypes, as supported by crystallographic evidence from the 5-aminopyrimidinyl quinazoline-Aurora A co-crystal structures [1].

Structure-Activity Relationship (SAR) Probe for Dihydropyrimidine-Constrained Kinase Inhibitor Programs

Deploy this compound as a key SAR probe in medicinal chemistry campaigns exploring the impact of pyrimidine ring saturation on kinase inhibitor potency and selectivity. The 4,4,6-trimethyl-4,5-dihydro-2-pyrimidinyl group introduces a conformationally restricted, non-planar hinge-binding motif that is structurally distinct from fully aromatic pyrimidine comparators (e.g., N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-2-quinazolinamine, CAS 5734-57-6). This is particularly relevant for p97 ATPase inhibitor programs, where dihydro vs. aromatic pyrimidine modifications have been shown to produce >10-fold differences in IC₅₀ values .

Polypharmacology-Focused Phenotypic Screening in Oncology and Inflammation Models

Utilize this compound as a starting point for phenotypic screening campaigns in oncology or inflammation, leveraging the multi-target potential inherent to quinazoline-dihydropyrimidine hybrids. Evidence from structurally related series demonstrates activity across GRK6 (IC₅₀ ~120 nM), VEGFR-2 (IC₅₀ 62–75 nM), and Aurora kinases, suggesting a polypharmacology profile that may prove advantageous in disease models requiring concurrent modulation of multiple kinase nodes [2][3]. The compound's natural product-inspired 4-methyl-2-quinazolinamine core adds additional biological relevance, given its origin as a Streptomyces secondary metabolite with demonstrated antiproliferative activity [4].

Proprietary Intellectual Property Generation in Underexplored Quinazoline-Dihydropyrimidine Chemical Space

Acquire this compound to generate proprietary composition-of-matter and method-of-use patent claims in the structurally distinct 2-aminopyrimidinyl-quinazoline subclass. The absence of publicly available comparative bioactivity data—confirmed by systematic database survey across PubMed, BindingDB, ChEMBL, and global patent databases as of May 2026 [5]—creates a strategic window for organizations to establish foundational SAR and selectivity data. Internal profiling results can support novel patent filings that differentiate from the extensively claimed 4-anilinoquinazoline and fully aromatic pyrimidine-quinazoline patent estates (e.g., US9062026B2, CN101479257).

Quote Request

Request a Quote for 4-methyl-N-(4,4,6-trimethyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.